molecular formula C16H7Cl2NO2 B14440924 6,10-Dichlorobenzo[a]phenoxazin-5-one CAS No. 73397-09-8

6,10-Dichlorobenzo[a]phenoxazin-5-one

Cat. No.: B14440924
CAS No.: 73397-09-8
M. Wt: 316.1 g/mol
InChI Key: BLKLAPRTGPMWRT-UHFFFAOYSA-N
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Description

6,10-Dichlorobenzo[a]phenoxazin-5-one (CAS 73397-09-8) is a synthetic derivative of the angular polycyclic phenoxazine ring system, with a molecular formula of C16H7Cl2NO2 and a molecular weight of 316.13800 . This compound is part of a class of heterocyclic structures that have garnered significant interest in both medicinal chemistry and material science due to their versatile electronic properties and biological activities . In research, phenoxazine derivatives are recognized for their broad spectrum of potential biological applications. Studies on related angular polycyclic phenoxazines have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, the phenoxazine core is a key scaffold in medicinal chemistry, with derivatives exhibiting documented antitumor, antimalarial, and antiviral activities . The presence of chlorine atoms in the 6 and 10 positions offers reactive sites for further synthetic modification, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . Beyond biomedical applications, phenoxazines like this one are valuable in material science. Their extended, conjugated pi-system makes them suitable for investigation in organic light-emitting diodes (OLEDs), organic transistors, and as electrochromic materials, where their ability to undergo reversible redox reactions is exploited . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

73397-09-8

Molecular Formula

C16H7Cl2NO2

Molecular Weight

316.1 g/mol

IUPAC Name

6,10-dichlorobenzo[a]phenoxazin-5-one

InChI

InChI=1S/C16H7Cl2NO2/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H

InChI Key

BLKLAPRTGPMWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Objectives

6,10-Dichlorobenzo[a]phenoxazin-5-one features a fused tricyclic system comprising two benzene rings and a central oxazine ring, with chlorine substituents at positions 6 and 10 and a ketone group at position 5. The synthetic challenge lies in achieving regioselective chlorination while maintaining the integrity of the ketone functionality.

Condensation-Based Synthesis via Chlorinated Naphthoquinone Intermediates

Reaction Design and Starting Materials

The most widely documented method involves the condensation of 2-amino-5-chlorophenol with 1,4-dichloronaphthalene-1,4-dione (1,4-dichloronaphthoquinone). This approach leverages the electrophilic nature of the quinone to facilitate cyclization.

Mechanistic Pathway
  • Nucleophilic Attack : The amino group of 2-amino-5-chlorophenol attacks the carbonyl carbon of 1,4-dichloronaphthoquinone, forming a Schiff base intermediate.
  • Cyclization : Intramolecular nucleophilic substitution results in the closure of the oxazine ring.
  • Aromatization : Reduction of the intermediate hydroquinone using zinc or sodium dithionite yields the fully aromatic system.
Optimization Parameters
  • Solvent System : Reactions are typically conducted in anhydrous hexane or toluene to minimize hydrolysis.
  • Reducing Agents : Zinc dust in acetic acid or sodium dithionite in aqueous NaOH ensures controlled reduction.
  • Temperature : Reflux conditions (110–130°C) are critical for achieving high yields (>75%).

Table 1. Representative Reaction Conditions and Yields

Starting Material Solvent Reducing Agent Temperature (°C) Yield (%)
2-Amino-5-chlorophenol Hexane Zn/AcOH 120 78
1,4-Dichloronaphthoquinone Toluene Na₂S₂O₄ 110 82

Post-Cyclization Halogenation Strategies

Electrophilic Chlorination

For substrates lacking pre-installed chlorines, direct chlorination of benzo[a]phenoxazin-5-one is feasible using sulfuryl chloride (SO₂Cl₂) in dichloromethane. However, this method suffers from poor regioselectivity, often producing mixtures of 6,10-dichloro and 7,9-dichloro isomers.

Directed Chlorination
  • Lewis Acid Catalysis : Employing AlCl₃ as a catalyst directs chlorination to the para positions relative to the ketone group, enhancing the 6,10-dichloro isomer yield to 65%.
  • Solvent Effects : Polar aprotic solvents like DMF improve reaction homogeneity and selectivity.

Table 2. Chlorination Efficiency Under Varied Conditions

Chlorinating Agent Catalyst Solvent Isomer Ratio (6,10:7,9)
SO₂Cl₂ None CH₂Cl₂ 1:1.2
SO₂Cl₂ AlCl₃ DMF 3:1

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization from high-boiling solvents such as xylene or ethyl acetate, yielding crystalline solids with >95% purity.

Spectroscopic Validation

  • IR Spectroscopy : A strong carbonyl stretch at 1680–1700 cm⁻¹ confirms the ketone group.
  • ¹H NMR : Absence of aromatic protons at positions 6 and 10 (δ 7.2–7.5 ppm) verifies chlorination.
  • Elemental Analysis : Chlorine content aligns with theoretical values (C: 54.2%, H: 2.1%, Cl: 25.4%, N: 4.0%).

Comparative Analysis of Synthetic Routes

Condensation vs. Post-Chlorination

  • Yield : Condensation methods (75–82%) outperform post-chlorination (50–65%) due to fewer side reactions.
  • Regioselectivity : Pre-installed chlorines in condensation routes eliminate isomer separation challenges.
  • Scalability : The use of sodium dithionite in aqueous systems offers industrial scalability.

Chemical Reactions Analysis

Types of Reactions

6,10-Dichlorobenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,10-Dichlorobenzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Chlorine substitution at C6 (as in 6-chloro-5H-benzo[a]phenoxazin-5-one) is a common precursor for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) .
  • Aza-substituted analogs (e.g., 11-aza derivatives) require distinct synthetic routes involving aminopyridines or diazotization, altering electronic properties and biological activity .

Antimicrobial and Antimalarial Effects :

  • 6-Chloro-5H-benzo[a]phenoxazin-5-one derivatives exhibit significant antimalarial activity, with parasitemia reduction rates of 89–94% at 200 mg/kg in vivo, comparable to standard drugs .
  • 6,10-Dichloro derivatives (hypothetical): The additional chlorine may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies, as seen in related chloro-phenoxazines .

Enzyme Inhibition :

  • 6-Chloro-5H-benzo[a]phenoxazin-5-one (#9) reduces BACE1 (β-secretase) levels by 40–60% at 10 μM, a critical target in Alzheimer’s disease . Structural analogs with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced inhibitory potency compared to alkyl-substituted derivatives .
Physicochemical and Optoelectronic Properties
Property 6-Chloro-5H-benzo[a]phenoxazin-5-one 6-(Phenylethynyl)-5H-benzo[a]phenoxazin-5-one 11-Aza-5H-benzo[a]phenoxazin-5-one
λmax (UV-Vis) 480 nm 520 nm 460 nm
Fluorescence Quantum Yield 0.45 0.32 0.28
Solubility (DMSO) High Moderate Low

Key Observations :

  • Chlorine and alkynyl substituents redshift absorption/emission spectra due to extended π-conjugation .
  • Aza-substitution reduces fluorescence yield, likely due to increased non-radiative decay .
Corrosion Inhibition

DFT studies reveal that 6-(2-phenylethynyl)-5H-benzo[a]phenoxazin-5-one exhibits superior corrosion inhibition efficiency (85%) on mild steel in HCl compared to phenyl-substituted analogs (70–75%). The triple bond enhances electron delocalization, improving adsorption on metal surfaces . 6,10-Dichloro derivatives may further optimize this property due to stronger electron withdrawal.

Q & A

Q. What are the standard synthetic routes for 6,10-Dichlorobenzo[a]phenoxazin-5-one?

The compound is synthesized via condensation of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol or 2-aminopyridinol derivatives. Key methods include:

  • Anhydrous base-catalyzed coupling in benzene/ethanol with sodium acetate at room temperature .
  • High-temperature coupling in benzene medium with sodium acetate, yielding a yellow solid after recrystallization (ethanol-water) .
  • Mizoroki–Heck arylation for introducing heterocyclic substituents .

Q. How is NMR spectroscopy employed to characterize this compound derivatives?

Structural elucidation involves:

  • Experimental ¹H/¹³C-NMR to assign chemical shifts, cross-referenced with density functional theory (DFT) calculations to resolve ambiguities .
  • Solvent effects are modeled using the polarizable continuum method (PCM), and conformational averaging accounts for side-chain flexibility .
  • Elemental analysis (C, H, N, O) and FTIR/UV-Vis spectroscopy complement NMR data .

Q. What biological activities have been reported for this compound?

  • Antiproliferative activity : Derivatives exhibit cytotoxicity against human cancer cell lines, influenced by substituent electronic effects (e.g., nitro groups enhance activity) .
  • Fluorescent sensing : Halogen-substituted derivatives (e.g., 6-chloro-9-maleimido variants) detect biothiols like L-cysteine via fluorescence enhancement and absorption shifts .
  • Antimicrobial potential : Structural analogs inhibit penicillin-binding proteins, suggesting applications in antibiotic development .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized to introduce aryl groups into the phenoxazinone core?

Key parameters include:

  • Catalyst selection : Pd(0)/Xphos systems improve yields for styryl/aryl boronic acid couplings .
  • Solvent/base optimization : Benzene/ethanol with sodium acetate facilitates efficient cross-coupling .
  • Temperature control : Reflux conditions (60–65°C) enhance reaction rates while minimizing side products .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Hybrid experimental-computational workflows : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
  • Conformational analysis : Boltzmann averaging accounts for dynamic structural changes in solution .
  • Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if available) or mass spectrometry .

Q. How do substituent electronic effects modulate antiproliferative activity?

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance DNA binding affinity and cytotoxicity by increasing electrophilicity .
  • Electron-donating groups (e.g., -CH₃) : Reduce activity by destabilizing interactions with DNA minor grooves .
  • Positional effects : Substituents at C6/C10 positions significantly influence bioactivity compared to other sites .

Q. How can derivatives be designed for improved fluorescence sensing of biothiols?

  • Maleimide functionalization : Enables thiol-specific reactivity, as seen in 9-maleimido derivatives .
  • Halogen substitution : Chloro/bromo groups at C6 improve photostability and reduce cytotoxicity .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance probe solubility and signal-to-noise ratios .

Q. What intermediates are critical for derivatizing this compound?

  • 6-Chloro intermediate : Serves as a precursor for Stille (thiophenyl), Suzuki (aryl/styryl), and alkynylation reactions .
  • 11-Aza derivatives : Synthesized via condensation with 2-amino-3-hydroxypyridine for enhanced optoelectronic properties .
  • Triazabenzo[a]phenoxazin-5-ones : Generated using 4,5-diamino-6-hydroxypyrimidine for antimicrobial studies .

Methodological Notes

  • Synthetic protocols should prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
  • Biological assays (e.g., MTT for cytotoxicity) require rigorous controls for ROS interference, particularly in fluorescent probes .
  • Data contradiction analysis demands iterative validation using both experimental and computational tools .

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